molecular formula C25H26N4O2 B2742144 1-benzyl-2-(2-ethylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900890-04-2

1-benzyl-2-(2-ethylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No. B2742144
CAS RN: 900890-04-2
M. Wt: 414.509
InChI Key: MMVOFBRDYGXSRP-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[2,3-d]pyrimidine derivative . Pyrrolo[2,3-d]pyrimidines are known to have significant antiproliferative effects on various cell lines and have been used in the treatment of estrogen receptor positive (ER+) breast cancer . The compound has a molecular formula of C25H26N4O2 and a molecular weight of 414.509.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a six-membered ring containing two nitrogen atoms . This structure is similar to the nucleotide base pair of DNA and RNA, which may contribute to its biological activity .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 96.3–96.8°C . It has a molecular formula of C25H26N4O2 and a molecular weight of 414.509.

Scientific Research Applications

FGFR Inhibition

The abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway is associated with various types of tumors. Targeting FGFRs represents an attractive strategy for cancer therapy. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, FGFR2, and FGFR3 . Among these derivatives, compound 4h exhibited significant FGFR inhibitory activity, with IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4). In addition to inhibiting FGFRs, compound 4h suppressed breast cancer cell proliferation, induced apoptosis, and inhibited cell migration and invasion . This research highlights the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR-targeted agents.

Structure-Based Design

To quest for novel FGFR inhibitors, researchers retained the 1H-pyrrolo[2,3-b]pyridine motif as a hinge binder and focused on structure-based design strategies. By utilizing this approach, they designed concise 1H-pyrrolo[2,3-b]pyridine derivatives with FGFR inhibitory properties .

Novel Anti-Cancer Agents

In a related study, novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed and synthesized. These compounds incorporated alkyl or aralkyl groups along with a sulfonyl group, known pharmacophores of antitumor drugs. The design aimed to enhance their anti-cancer activity .

properties

IUPAC Name

6-benzyl-5-(2-ethylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-2-19-12-6-8-14-27(19)25(31)21-16-20-23(29(21)17-18-10-4-3-5-11-18)26-22-13-7-9-15-28(22)24(20)30/h3-5,7,9-11,13,15-16,19H,2,6,8,12,14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVOFBRDYGXSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-2-(2-ethylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

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